molecular formula C10H16F3NO4 B6328172 Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate CAS No. 158221-14-8

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B6328172
CAS No.: 158221-14-8
M. Wt: 271.23 g/mol
InChI Key: JRZDIPWVVSCAFJ-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate is an organic compound that features a trifluoromethyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate typically involves the following steps:

    Formation of the tert-butoxycarbonyl-protected amino group: This is achieved by reacting the appropriate amine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be used in NMR studies.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that can interact with the trifluoromethyl group.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a trifluoromethyl group.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)): Another isomer with different stereochemistry.

Uniqueness:

  • The presence of the trifluoromethyl group in methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-8(2,3)18-7(16)14-9(4,6(15)17-5)10(11,12)13/h1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDIPWVVSCAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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